Cas no 1913368-63-4 (2-nitro-N-{2-(2S)-pyrrolidin-2-ylethyl}benzene-1-sulfonamide)

2-Nitro-N-{2-(2S)-pyrrolidin-2-ylethyl}benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a chiral pyrrolidine moiety and a nitro-substituted aromatic ring. This compound is of interest in medicinal chemistry and drug development due to its structural versatility, enabling potential applications as a building block for bioactive molecules. The presence of the (2S)-pyrrolidin-2-ylethyl group enhances stereoselective interactions, making it valuable for asymmetric synthesis or enzyme inhibition studies. The nitro group offers further functionalization opportunities through reduction or nucleophilic substitution. Its well-defined chiral center ensures reproducibility in research applications. This compound is typically utilized in academic and pharmaceutical settings for probing structure-activity relationships or as an intermediate in targeted synthesis.
2-nitro-N-{2-(2S)-pyrrolidin-2-ylethyl}benzene-1-sulfonamide structure
1913368-63-4 structure
Product Name:2-nitro-N-{2-(2S)-pyrrolidin-2-ylethyl}benzene-1-sulfonamide
CAS No:1913368-63-4
MF:C12H17N3O4S
MW:299.346081495285
CID:5881115
PubChem ID:104972692
Update Time:2025-10-17

2-nitro-N-{2-(2S)-pyrrolidin-2-ylethyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-nitro-N-{2-(2S)-pyrrolidin-2-ylethyl}benzene-1-sulfonamide
    • EN300-1169002
    • 2-nitro-N-{2-[(2S)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide
    • 1913368-63-4
    • Inchi: 1S/C12H17N3O4S/c16-15(17)11-5-1-2-6-12(11)20(18,19)14-9-7-10-4-3-8-13-10/h1-2,5-6,10,13-14H,3-4,7-9H2/t10-/m0/s1
    • InChI Key: RFCWJOFZDNVCDQ-JTQLQIEISA-N
    • SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(NCC[C@@H]1CCCN1)(=O)=O

Computed Properties

  • Exact Mass: 299.09397721g/mol
  • Monoisotopic Mass: 299.09397721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 429
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 112Ų

2-nitro-N-{2-(2S)-pyrrolidin-2-ylethyl}benzene-1-sulfonamide Pricemore >>

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Additional information on 2-nitro-N-{2-(2S)-pyrrolidin-2-ylethyl}benzene-1-sulfonamide

Introduction to 2-Nitro-N-{2-(2S)-Pyrrolidin-2-ylethyl}benzene-1-sulfonamide (CAS No. 1913368-63-4)

2-Nitro-N-{2-(2S)-pyrrolidin-2-ylethyl}benzene-1-sulfonamide, with the CAS number 1913368-63-4, is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a nitro group, a sulfonamide moiety, and a pyrrolidine ring. These structural elements contribute to its potential therapeutic applications and make it an intriguing subject for ongoing studies.

The chemical structure of 2-nitro-N-{2-(2S)-pyrrolidin-2-ylethyl}benzene-1-sulfonamide is composed of a benzene ring substituted with a nitro group at the 2-position and a sulfonamide group at the 1-position. The sulfonamide group is further substituted with an ethyl chain that bears a chiral pyrrolidine ring at the 2-position. This intricate structure imparts specific chemical and biological properties to the compound, making it a valuable candidate for various pharmaceutical applications.

Recent advancements in medicinal chemistry have highlighted the importance of compounds like 2-nitro-N-{2-(2S)-pyrrolidin-2-ylethyl}benzene-1-sulfonamide in the development of novel therapeutic agents. The nitro group is known for its ability to participate in redox reactions, which can influence cellular processes such as inflammation and oxidative stress. The sulfonamide moiety, on the other hand, is often associated with antimicrobial and antifungal activities, making it a key functional group in drug design.

The chiral pyrrolidine ring in 2-nitro-N-{2-(2S)-pyrrolidin-2-ylethyl}benzene-1-sulfonamide adds another layer of complexity to its structure. Chirality plays a crucial role in determining the biological activity and pharmacokinetic properties of molecules. The (S) configuration of the pyrrolidine ring can lead to specific interactions with biological targets, potentially enhancing the compound's efficacy and selectivity.

In terms of synthesis, 2-nitro-N-{2-(2S)-pyrrolidin-2-ylethyl}benzene-1-sulfonamide can be prepared through a series of well-defined chemical reactions. One common approach involves the reaction of 2-nitrobenzenesulfonyl chloride with (S)-pyrrolidine-2-carbaldehyde, followed by reductive amination to form the final product. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production.

The biological evaluation of 2-nitro-N-{2-(2S)-pyrrolidin-2-ylethyl}benzene-1-sulfonamide has revealed promising results in various preclinical studies. For instance, it has shown potent inhibitory activity against specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are key targets in the treatment of inflammatory diseases, including arthritis and asthma.

Beyond its anti-inflammatory properties, 2-nitro-N-{2-(2S)-pyrrolidin-2-ylethyl}benzene-1-sulfonamide has also demonstrated potential as an antimicrobial agent. Studies have shown that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics to combat multidrug-resistant strains.

In addition to its therapeutic applications, 2-nitro-N-{2-(2S)-pyrrolidin-2-ylethyl}benzene-1-sulfonamide has been investigated for its use in diagnostic imaging. The nitro group can be reduced to an amino group under certain conditions, which can be labeled with radioisotopes for positron emission tomography (PET) imaging. This property makes it useful for monitoring disease progression and treatment efficacy in vivo.

The safety profile of 2-nitro-N-{2-(2S)-pyrrolidin-2-ylethyl}benzene-1-sulfonamide is another critical aspect of its development as a pharmaceutical agent. Preclinical toxicology studies have shown that it exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

In conclusion, 2-nitro-N-{2-(2S)-pyrrolidin-2-ylethyl}benzene-1-sulfonamide (CAS No. 1913368-63-4) is a multifaceted compound with potential applications in anti-inflammatory therapy, antimicrobial treatment, and diagnostic imaging. Its unique chemical structure and biological properties make it an exciting candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.

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